Cas no 1805514-18-4 (5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride)

5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for constructing complex heterocyclic frameworks. The presence of both difluoromethyl and iodo substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions. The carbonyl chloride moiety facilitates efficient amidation or esterification, making it useful for derivatization in pharmaceutical and agrochemical applications. Its methoxy group further stabilizes the pyridine core while allowing for subsequent deprotection or modification. This compound is particularly advantageous in medicinal chemistry for introducing fluorinated motifs, which can improve metabolic stability and bioavailability in target molecules. Proper handling under inert conditions is recommended due to its acyl chloride reactivity.
5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride structure
1805514-18-4 structure
Product Name:5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride
CAS No:1805514-18-4
MF:C8H5ClF2INO2
MW:347.485080480576
CID:4893135
Update Time:2025-06-13

5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride
    • Inchi: 1S/C8H5ClF2INO2/c1-15-5-3(7(10)11)2-13-8(12)4(5)6(9)14/h2,7H,1H3
    • InChI Key: MDPMQMYBSYDPNU-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)Cl)C(=C(C=N1)C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • XLogP3: 2.6
  • Topological Polar Surface Area: 39.2

5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023038-250mg
5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride
1805514-18-4 95%
250mg
$980.00 2022-04-01
Alichem
A029023038-500mg
5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride
1805514-18-4 95%
500mg
$1,802.95 2022-04-01
Alichem
A029023038-1g
5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride
1805514-18-4 95%
1g
$3,097.65 2022-04-01

Additional information on 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride

Professional Introduction to 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride (CAS No. 1805514-18-4)

5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride (CAS No. 1805514-18-4) is a highly specialized intermediate compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various biologically active molecules, making it a valuable tool for chemists and researchers working on drug discovery and development.

The molecular structure of 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride consists of a pyridine core substituted with several functional groups that enhance its reactivity and utility. The presence of a difluoromethyl group at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its interactions with biological targets. Additionally, the iodo substituent at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in constructing complex organic molecules.

The methoxy group at the 4-position serves as a protecting group or a directing group for subsequent chemical transformations. Its electron-donating nature can modulate the reactivity of adjacent functional groups, allowing for precise control over synthetic pathways. The carbonyl chloride functionality at the 3-position is particularly noteworthy, as it is a highly reactive electrophile that can undergo nucleophilic addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it an indispensable intermediate in the synthesis of amides, esters, and thioesters, which are key motifs in many bioactive compounds.

In recent years, 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride has been extensively utilized in the development of novel therapeutic agents. Its structural features have been leveraged to design molecules with enhanced pharmacological properties. For instance, researchers have incorporated this intermediate into the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The difluoromethyl group, in particular, has been shown to improve metabolic stability and binding affinity to target proteins.

Moreover, the compound has found applications in the agrochemical industry, where it serves as a building block for designing potent pesticides and herbicides. The unique combination of functional groups in 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride allows for the creation of molecules with specific modes of action against pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and eco-friendly chemical solutions.

The synthetic utility of this compound has also been highlighted in several cutting-edge research studies. A notable example involves its use in constructing heterocyclic scaffolds that mimic natural products with known biological activities. By employing palladium-catalyzed cross-coupling reactions, researchers have been able to generate complex fused ring systems that exhibit promising pharmacological effects. These studies underscore the versatility of 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride as a synthetic platform for drug discovery.

Recent advancements in flow chemistry have further expanded the applications of this intermediate. Flow systems enable controlled reactions under optimized conditions, reducing waste and improving scalability. Researchers have demonstrated the use of continuous-flow reactors to efficiently produce derivatives of 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride, highlighting its compatibility with modern synthetic methodologies. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing solvent usage and energy consumption.

The future prospects of 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride are vast and promising. As our understanding of molecular interactions deepens, new applications in medicinal chemistry and materials science are likely to emerge. The compound's unique structural features make it well-suited for exploring novel chemical space, potentially leading to breakthroughs in therapeutic interventions and sustainable technologies.

In conclusion, 5-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carbonyl chloride (CAS No. 1805514-18-4) is a versatile and highly reactive intermediate that plays a crucial role in modern chemical synthesis. Its applications span across pharmaceuticals and agrochemicals, driven by its ability to undergo diverse transformations while maintaining structural integrity. As research continues to evolve, this compound is poised to remain at the forefront of chemical innovation, contributing to advancements that benefit society.

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